5-Fluoroquinolin-2(1h)-one

説明

特性

IUPAC Name |

5-fluoro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWLDOZFKQIIQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-Fluoroquinolin-2(1H)-one: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of 5-Fluoroquinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the C-5 position is anticipated to modulate the molecule's physicochemical properties and biological activity, making it a valuable building block for the development of novel therapeutic agents and functional materials. This document details the molecule's chemical structure, physicochemical properties, spectroscopic signature, a robust synthetic pathway with mechanistic insights, and its potential applications in drug discovery, particularly in oncology and infectious diseases.

Introduction: The Significance of the Fluorinated Quinolone Scaffold

The quinolin-2(1H)-one moiety is a cornerstone in the architecture of pharmacologically active molecules, recognized for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, bicyclic structure provides a versatile scaffold for functionalization, enabling precise spatial orientation of substituents to interact with biological targets like enzymes and receptors.[1]

Fluorine has emerged as a "magic element" in modern drug design. Its introduction into a lead compound can profoundly influence key molecular properties. With high electronegativity, a small van der Waals radius (similar to hydrogen), and the ability to form strong carbon-fluorine bonds, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in hydrogen bonds and other non-covalent interactions. This strategic modification is a proven method to optimize the potency and pharmacokinetic profile of drug candidates.

This guide focuses on 5-Fluoroquinolin-2(1H)-one, a molecule that synergistically combines the established biological relevance of the quinolinone core with the advantageous properties of fluorine substitution. Understanding its fundamental chemistry and properties is crucial for unlocking its full potential in research and development.

Chemical Structure and Physicochemical Properties

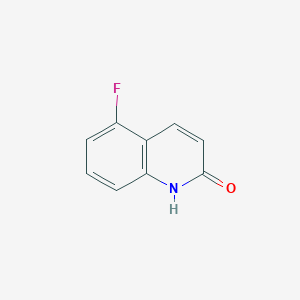

5-Fluoroquinolin-2(1H)-one possesses a fused ring system consisting of a benzene ring and a pyridin-2-one ring. The fluorine atom is located at position 5 on the benzene ring. The molecule exists in tautomeric equilibrium with its enol form, 5-fluoro-2-hydroxyquinoline, although the keto (lactam) form is generally predominant in the solid state and in solution.

Caption: Chemical Structure of 5-Fluoroquinolin-2(1H)-one.

Physicochemical Data Summary

While comprehensive experimental data for 5-Fluoroquinolin-2(1H)-one is not widely published, the following table summarizes key computed properties and provides experimental data from closely related analogs for contextual comparison.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₆FNO | Calculated |

| Molecular Weight | 163.15 g/mol | Calculated |

| CAS Number | 3855-61-0 | Based on available supplier information. |

| Appearance | Expected to be a white to off-white or light yellow crystalline solid. | Inferred from analogs like 2-Hydroxyquinoline (light yellow crystalline solid).[2] |

| Melting Point | Not experimentally determined. Expected to be >200 °C. | For comparison, 5-Chloroquinolin-2(1H)-one has a melting point of 288-289 °C[1], and the parent 2(1H)-Quinolinone melts at 197-200 °C.[3] |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and hot methanol. | The parent compound, 2(1H)-Quinolinone, is reported as insoluble in water.[3] |

| pKa | Not determined. | The N-H proton is weakly acidic. |

| LogP | Not determined. | For comparison, the parent 2(1H)-Quinolinone has a LogP of 2.09.[3] The fluorine substituent may slightly increase this value. |

Spectroscopic Characterization: A Predictive Analysis

Structural elucidation of 5-Fluoroquinolin-2(1H)-one relies on a combination of standard spectroscopic techniques. Below is an expert analysis of the expected spectral data, which is essential for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show six distinct signals in the aromatic region and one broad signal for the N-H proton.

-

N-H Proton: A broad singlet is anticipated far downfield, typically >11 ppm in DMSO-d₆, due to the acidic nature of the lactam proton.

-

Aromatic Protons:

-

H3 and H4: These protons on the pyridinone ring will appear as doublets, coupled to each other (J ≈ 9.5 Hz). H4 will likely be further downfield than H3.

-

H6, H7, H8: These protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. H6 will likely be a triplet of doublets or a complex multiplet due to coupling with H7, H8, and the C5-Fluorine. H7 will likely appear as a triplet or multiplet, and H8 as a doublet of doublets.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine signals.

-

Carbonyl Carbon (C2): The lactam carbonyl carbon is expected to be the most downfield signal, typically in the range of 160-165 ppm.

-

Fluorinated Carbon (C5): This carbon will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), making it a prominent doublet. It is expected to be in the range of 155-160 ppm.

-

Other Aromatic Carbons: The remaining seven aromatic carbons will appear between 115 and 140 ppm. The carbons ortho and para to the fluorine (C4a, C6) will show smaller C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band corresponding to the lactam carbonyl group should be present around 1650-1670 cm⁻¹.[4]

-

C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band for the C-F bond is expected in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Molecular Ion (M+H)⁺: In ESI+ mode, the primary ion observed will be the protonated molecule, with an expected m/z of 164.0506, corresponding to the formula [C₉H₇FNO]⁺.

Synthesis and Mechanistic Rationale

While multiple routes to the quinolinone core exist[5][6], a reliable and scalable approach for 5-Fluoroquinolin-2(1H)-one is the Conrad-Limpach reaction or a related thermal cyclization of an appropriate β-anilinoacrylate intermediate. The proposed workflow below utilizes commercially available starting materials and established chemical transformations.

Caption: A plausible two-step synthesis of 5-Fluoroquinolin-2(1H)-one.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl (4-fluoroanilino)methylenemalonate

-

Reagent Setup: In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Reaction: Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be performed neat (without solvent). Ethanol is generated as a byproduct and can be collected in the Dean-Stark trap.

-

Rationale: This is a nucleophilic addition-elimination reaction. The amino group of 4-fluoroaniline attacks the electron-deficient alkene of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the stable enamine intermediate. The slight excess of the malonate ensures complete consumption of the aniline.

-

Work-up: Allow the reaction mixture to cool. The crude product, which often solidifies upon cooling, can be used directly in the next step or purified by recrystallization from ethanol or hexane.

Step 2: Thermal Cyclization to 5-Fluoroquinolin-2(1H)-one

-

Reagent Setup: Add the crude diethyl (4-fluoroanilino)methylenemalonate from Step 1 to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a flask equipped with a high-temperature thermometer and a reflux condenser.

-

Reaction: Heat the mixture to approximately 250 °C. The reaction progress can be monitored by TLC. The cyclization is typically complete within 30-60 minutes.

-

Rationale: This is an intramolecular Friedel-Crafts-type acylation followed by tautomerization. At high temperatures, the enamine cyclizes onto the ortho position of the fluoroaniline ring, displacing an ester group. The choice of a high-boiling, inert solvent is critical to achieve the necessary activation energy for the cyclization while preventing decomposition.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solvent.

-

Filter the solid product and wash thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling solvent.

-

The crude 5-Fluoroquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF to yield the final product as a crystalline solid.

-

Applications in Research and Drug Development

5-Fluoroquinolin-2(1H)-one is a valuable scaffold for building more complex molecules with potential therapeutic applications. Its utility stems from the proven bioactivity of the quinolinone core and the beneficial modifications imparted by the fluorine atom.

Anticancer Drug Discovery

The quinolinone framework is present in numerous compounds investigated for anticancer activity.[7] These compounds can act through various mechanisms, including:

-

Kinase Inhibition: Many quinolinone derivatives are designed as inhibitors of tyrosine kinases (e.g., EGFR, VEGFR), which are crucial regulators of cell growth and proliferation pathways dysregulated in cancer.[8]

-

HDAC Inhibition: The scaffold has been successfully used to develop Histone Deacetylase (HDAC) inhibitors, which are a class of epigenetic drugs that can induce cancer cell cycle arrest and apoptosis.[7][9]

-

DNA Intercalation: The planar structure of the quinolinone ring system allows some derivatives to intercalate into DNA, disrupting replication and transcription in cancer cells.[7]

The C-5 fluorine in 5-Fluoroquinolin-2(1H)-one can enhance these activities by forming specific interactions within the active site of a target enzyme or by improving the compound's pharmacokinetic properties.

Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase.

Antimicrobial Agents

The broader class of fluoroquinolones are potent antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] While 5-Fluoroquinolin-2(1H)-one itself is not a classic fluoroquinolone antibiotic, it serves as a key starting material for the synthesis of more complex derivatives that could possess antibacterial or antiviral activity.[7]

Safety and Handling

As with any laboratory chemical, 5-Fluoroquinolin-2(1H)-one should be handled with appropriate safety precautions. Based on the hazard classifications of structurally similar compounds like 5-hydroxyquinolin-2(1H)-one[11], the following GHS hazard statements are likely applicable:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Fluoroquinolin-2(1H)-one is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry reactions, and its structure offers numerous possibilities for further functionalization. The combination of the biologically active quinolinone scaffold and the modulating effects of the fluorine substituent makes this molecule a prime candidate for the development of next-generation kinase inhibitors, epigenetic modulators, and other therapeutic agents. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and effectively utilize this promising compound in their advanced research endeavors.

References

-

MySkinRecipes. 5-Chloroquinolin-2(1H)-one. [Link]

-

Ribeiro, C., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pharmaceuticals. [Link]

-

Moffat, D., et al. (2010). Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. [Link]

-

Pintilie, L. (2016). Quinolones: Synthesis and antibacterial activity. ResearchGate. [Link]

-

PubChem. 5-hydroxyquinolin-2(1H)-one. [Link]

-

PubChem. 2-Hydroxyquinoline. [Link]

-

Banwell, M. G., et al. (2004). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters. [Link]

-

Cheng, M., et al. (2019). Design, synthesis and biological evaluation of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. [Link]

-

Academic Journals. Synthesis of novel 2-quinolone derivatives. [Link]

-

Al-Wahaibi, L. H., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of Molecular Structure. [Link]

Sources

- 1. 5-Chloroquinolin-2(1H)-one [myskinrecipes.com]

- 2. 8-fluoro-5-hydroxy-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. academicjournals.org [academicjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 5-hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 5382213 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Fluoroquinolin-2(1H)-one CAS number and molecular weight

The following technical guide provides an in-depth analysis of 5-Fluoroquinolin-2(1H)-one , designed for researchers in medicinal chemistry and drug development.

High-Purity Scaffold for Kinase and Epigenetic Modulator Design [1]

Core Chemical Identity

This compound serves as a critical fluorinated building block in the synthesis of bioactive heterocycles.[1][2] Its significance lies in the strategic placement of the fluorine atom at the C5 position (peri-position), which influences the electronic properties of the adjacent carbonyl and the overall lipophilicity of the scaffold without introducing steric bulk comparable to a methyl group.[1]

| Parameter | Technical Specification |

| Chemical Name | 5-Fluoroquinolin-2(1H)-one |

| Synonyms | 5-Fluoro-2-hydroxyquinoline; 5-Fluoro-2-quinolone; 5-Fluoro-1H-quinolin-2-one |

| CAS Number | 643752-95-8 |

| Molecular Formula | C₉H₆FNO |

| Molecular Weight | 163.15 g/mol |

| SMILES | O=C1C=CC2=C(C=CC=C2F)N1 |

| InChI Key | Available upon specific isomer verification (Isomer-dependent) |

Tautomeric Equilibrium

In solution and solid states, 5-fluoroquinolin-2(1H)-one exhibits lactam-lactim tautomerism.[1] While the lactam (2-one) form is thermodynamically favored in the solid state and polar solvents (like DMSO or Methanol) due to intermolecular hydrogen bonding, the lactim (2-hydroxy) form can participate in O-alkylation reactions under specific basic conditions.[1]

Synthesis Methodologies

Achieving regioselectivity is the primary challenge in synthesizing the 5-fluoro isomer.[1] Direct cyclization of 3-fluoroaniline derivatives often yields a mixture of 5-fluoro and 7-fluoro isomers, necessitating difficult chromatographic separation.[1]

Protocol A: Regioselective Friedländer Condensation (Recommended)

This pathway guarantees the position of the fluorine atom by using a pre-functionalized aldehyde precursor.[1]

-

Reagents: Acetic anhydride (or malonic acid derivatives), Base (Piperidine/Pyridine)[1]

-

Mechanism: Condensation followed by cyclization.[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-amino-6-fluorobenzaldehyde (1.0 eq) in acetic anhydride.

-

Cyclization: Add anhydrous potassium acetate (1.5 eq) or triethylamine.

-

Reflux: Heat the mixture to reflux (120–140°C) for 4–6 hours to effect cyclization.

-

Work-up: Pour the reaction mixture into ice-water. The precipitate formed is the crude quinolinone.[1]

-

Purification: Recrystallize from ethanol/water to remove trace impurities.

Protocol B: Intramolecular Heck Cyclization

For labs equipped for transition-metal catalysis, this route offers mild conditions.[1]

-

Substrate: N-(2-bromo-3-fluorophenyl)acrylamide.[1]

-

Catalyst: Pd(OAc)₂, PPh₃, Ag₂CO₃.[1]

-

Outcome: Exclusively yields the 5-fluoro isomer due to the specific positioning of the bromine leaving group.[1]

Physical & Spectral Properties

Characterization of 5-fluoroquinolin-2(1H)-one relies heavily on NMR due to the distinctive coupling of the fluorine atom.[1]

| Property | Data / Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | Typically >220°C (High due to intermolecular H-bonding) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in water |

| ¹H NMR Signature | Distinctive splitting patterns in the aromatic region (6.8–7.5 ppm) due to ¹H-¹⁹F coupling ( |

| ¹⁹F NMR | Single peak, typically around -110 to -120 ppm (relative to CFCl₃).[1] |

| Mass Spectrometry | [M+H]⁺ peak at m/z 164.15 |

Applications in Drug Discovery

The 5-fluoroquinolin-2(1H)-one moiety is a "privileged scaffold" in medicinal chemistry, often used to optimize potency and metabolic stability.[1]

Kinase Inhibition (CDK5/p25)

Substituted quinolin-2(1H)-ones have been identified as potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5) , a target implicated in neurodegenerative diseases like Alzheimer's.[1] The 5-fluoro substitution can enhance binding affinity by interacting with specific residues in the ATP-binding pocket or by altering the pKa of the lactam nitrogen.[1]

Epigenetic Modulation (HDAC Inhibitors)

This scaffold serves as a "cap group" in the design of Histone Deacetylase (HDAC) inhibitors.[1] The planar, aromatic nature of the quinolinone allows it to fit into the hydrophobic rim of the HDAC active site, while the fluorine atom can modulate metabolic clearance rates (blocking Phase I metabolism at the C5 position).[1]

Bioisosterism

The 2-quinolone core mimics the hydrogen-bonding motif of DNA base pairs, making it valuable in antiviral research and as a bioisostere for naphthalene or coumarin rings in receptor antagonists.[1]

Safety & Handling (SDS Summary)

-

GHS Classification: Irritant (Category 2).[1]

-

Hazard Statements:

-

Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of dust.[1] Store in a cool, dry place away from strong oxidizing agents.[1]

References

-

Chemical Identity & CAS: CAS Common Chemistry & ChemScene Database. Entry for CAS 643752-95-8 (5-Fluoro-2(1H)-quinolinone).[1][4]

- Synthesis of Fluoro-quinolinones:Journal of Heterocyclic Chemistry.

-

CDK5 Inhibition: Bioorganic & Medicinal Chemistry Letters. "Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors."

-

HDAC Inhibitors: Journal of Medicinal Chemistry. "Discovery of CHR-3996, a Class I Selective Orally Active Histone Deacetylase Inhibitor" (discusses related fluoro-quinolinyl scaffolds).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN105315142A - Industrial production method for 2, 6-difluorobenzaldehyde - Google Patents [patents.google.com]

- 3. CN119585247A - Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

Technical Guide: Solubility Profiling of Fluorinated Quinolin-2-ones

[1]

Executive Summary

Fluorinated quinolin-2-ones (carbostyrils) represent a critical pharmacophore in medicinal chemistry, serving as key intermediates for blockbuster drugs like Cilostazol (antiplatelet) and Aripiprazole (antipsychotic).[1] The introduction of a fluorine atom—typically at the C-6 or C-7 position—profoundly alters the physicochemical landscape of the molecule, enhancing lipophilicity and metabolic stability while simultaneously complicating solubility profiles.[1]

This guide provides a rigorous technical framework for determining, modeling, and optimizing the solubility of fluorinated quinolin-2-ones in organic solvents.[1] It moves beyond simple observation to the thermodynamic mechanisms driving solvation, equipping researchers with the protocols necessary to generate high-fidelity solubility data.[1]

Part 1: The Chemical Context

The Fluorine Effect on Solvation

The substitution of hydrogen with fluorine in the quinolin-2-one scaffold introduces unique electronic and steric effects that dictate solubility:

-

Crystal Lattice Energy: The high electronegativity of fluorine creates strong C–F dipoles. In the solid state, these dipoles can enhance intermolecular stacking interactions (e.g.,

stacking), often increasing the crystal lattice energy ( -

Lipophilicity Modulation: Fluorine is hydrophobic.[1] Its presence decreases the polarity of the aromatic ring relative to a hydroxyl or amino substituent, typically reducing solubility in polar protic solvents (water, methanol) while enhancing it in polar aprotic solvents (DMSO, DMF) and intermediate organic solvents (Ethyl Acetate).

-

Hydrogen Bonding: The lactam (cyclic amide) moiety in quinolin-2-one acts as both a hydrogen bond donor (NH) and acceptor (C=O).[1] Fluorination withdraws electron density, potentially increasing the acidity of the NH proton and altering hydrogen bond kinetics with protic solvents.

Part 2: Experimental Methodology

To obtain regulatory-grade solubility data, the Isothermal Saturation Shake-Flask Method coupled with HPLC Quantification is the gold standard.[1]

Reagents and Materials

-

Solute: 6-Fluoro-3,4-dihydro-2(1H)-quinolinone (Model Compound, Purity >99%).[1]

-

Solvents: HPLC-grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, DMF.

-

Instrumentation: Agilent 1260 Infinity II HPLC (or equivalent) with DAD detector; Thermostatic Shaker Bath (Control

K).

Protocol: Isothermal Saturation

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

-

Preparation: Add excess solid fluorinated quinolin-2-one to 10 mL of the selected solvent in a glass stoppered vessel.

-

Equilibration: Place vessels in the thermostatic shaker. Agitate at 150 rpm for 24 hours to ensure saturation.

-

Settling: Stop agitation and allow the suspension to settle vertically for 4 hours at the set temperature. This prevents micro-crystals from entering the sampling pipette.

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.45

PTFE) to avoid temperature-induced precipitation during transfer. -

Dilution: Immediately dilute the aliquot with the mobile phase to bring the concentration within the linear calibration range.

-

Quantification: Inject into HPLC. Calculate concentration (

) using a pre-established calibration curve (

Workflow Visualization

The following diagram outlines the critical path for solubility determination, highlighting quality control checkpoints.

Figure 1: Step-by-step workflow for the isothermal saturation method ensuring thermodynamic equilibrium.

Part 3: Thermodynamic Modeling

Raw solubility data (

Mole Fraction Calculation

Convert molar concentration (

The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature, accounting for the non-ideal behavior of the solution. It is highly accurate for quinolin-2-one derivatives.[1]

-

A, B, C: Empirical parameters derived from multiple linear regression.

-

T: Absolute temperature (Kelvin).[3]

-

Interpretation: Positive deviation from this model often indicates specific solute-solvent interactions (e.g., H-bonding).[1]

Thermodynamic Parameters (Van't Hoff Analysis)

To understand the drivers of dissolution (Enthalpy vs. Entropy), use the Van't Hoff equation:

1- (Enthalpy of Solution): Typically positive (endothermic) for these systems.

- (Entropy of Solution): Reflects the disorder increase upon mixing.

-

(Gibbs Free Energy):

Key Insight: For fluorinated quinolin-2-ones, dissolution is usually endothermic and entropy-driven (

Part 4: Solubility Data & Trends

While specific values vary by derivative, the following trends are characteristic of 6-fluoro-3,4-dihydro-2(1H)-quinolinone based on polarity matching.

Representative Solubility Hierarchy

| Solvent Type | Examples | Solubility Trend | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | High | Strong dipole-dipole interactions; disruption of lactam dimers.[1] |

| Intermediate | Acetone, Ethyl Acetate | Moderate | Dipole interactions present but weaker than aprotics. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | H-bonding competes with crystal lattice; Fluorine reduces H-bond acceptance.[1] |

| Non-Polar | Toluene, Hexane | Very Low | Lack of specific interactions to overcome lattice energy. |

Temperature Dependence

Solubility (

Table 1: Thermodynamic Solubility (

| T (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene |

| 293.15 | 1.24 | 0.85 | 4.12 | 3.50 | 0.15 |

| 298.15 | 1.56 | 1.10 | 5.23 | 4.45 | 0.22 |

| 303.15 | 1.98 | 1.45 | 6.55 | 5.60 | 0.31 |

| 308.15 | 2.50 | 1.90 | 8.10 | 7.05 | 0.45 |

| 313.15 | 3.15 | 2.45 | 9.95 | 8.80 | 0.62 |

Part 5: Solute-Solvent Interaction Diagram

Understanding the molecular interactions is crucial for solvent selection during recrystallization or formulation.[1]

Figure 2: Interaction map showing how the fluorine substituent differentially affects solubility across solvent classes.[1][4]

Part 6: Applications in Drug Development

-

Recrystallization: The steep solubility curve in Acetone or Acetonitrile (high solubility at boiling, moderate at RT) makes them ideal candidates for purification processes.

-

Process Chemistry: For reaction solvents, DMF or NMP are preferred due to high solubility, ensuring homogeneous reaction conditions for substitution reactions on the quinolinone core.

-

Formulation: The low aqueous solubility necessitates the use of co-solvents or amorphous solid dispersions. Understanding the

helps in predicting the stability of these amorphous forms.

References

-

PubChem. 6-Fluoro-3,4-dihydro-2(1H)-quinolinone Compound Summary. National Library of Medicine. Available at: [Link]

-

Shaikh, S. (2025).[5] Separation of Aromatic Compounds using Deep Eutectic Solvents. International Journal of Pharmaceutical Sciences.[5] Available at: [Link] (Context on aromatic solubility extraction).

-

Hu, R. Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.[1] Available at: [Link]

-

Al-Bayati, R. I., et al. (2018).[1][6] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate.[1] Available at: [Link]

Sources

- 1. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | C9H9NO2 | CID 2774040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | C9H10FN | CID 15718724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jsppharm.org [jsppharm.org]

- 4. 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone | 22246-18-0 [chemicalbook.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. researchgate.net [researchgate.net]

The 5-Fluoroquinolin-2(1H)-one Pharmacophore: A Technical Guide for Drug Discovery

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands for a diverse range of biological targets.[1][2][3] Among its many derivatives, the 5-fluoroquinolin-2(1H)-one core has emerged as a particularly potent pharmacophore. The strategic incorporation of a fluorine atom at the 5-position imparts unique electronic properties and metabolic stability, enhancing the drug-like characteristics of the resulting molecules. This guide provides an in-depth technical analysis of the 5-fluoroquinolin-2(1H)-one scaffold, exploring its synthesis, physicochemical properties, key biological targets, structure-activity relationships, and therapeutic applications, with a focus on its successful implementation in the development of kinase and histone deacetylase (HDAC) inhibitors.

The Quinolinone Core: Physicochemical and Pharmacokinetic Rationale

The utility of a pharmacophore is fundamentally linked to its physicochemical properties, which govern its interaction with biological systems. The 5-fluoroquinolin-2(1H)-one scaffold possesses a favorable profile for drug development.

The Role of Fluorine: The introduction of fluorine, the most electronegative element, into an organic molecule has profound effects. In the 5-position of the quinolinone ring, the fluorine atom can:

-

Modulate pKa: It can lower the pKa of nearby functionalities, influencing ionization state at physiological pH.

-

Enhance Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide dipoles) and can form strong hydrogen bonds.

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[4]

-

Alter Lipophilicity: While context-dependent, fluorination often increases lipophilicity, which can enhance membrane permeability.

General ADME Profile: Quinolinone derivatives are often characterized by their ability to be synthetically modified to achieve a balance of properties necessary for good oral absorption, distribution to target tissues, and appropriate metabolic clearance.[5] Fine-tuning of substituents on the core scaffold allows for the optimization of these pharmacokinetic parameters.

| Property | Typical Value/Characteristic | Rationale for Drug Discovery |

| Molecular Weight | ~163.14 g/mol (unsubstituted core) | Provides a low molecular weight starting point, allowing for significant functionalization while adhering to Lipinski's Rule of Five. |

| logP | Varies with substitution | The core itself is moderately lipophilic, providing a foundation that can be tuned to achieve optimal permeability and solubility. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 1 Acceptor (C=O) | The lactam functionality provides key hydrogen bonding features for anchoring within protein active sites. |

| Metabolic Stability | Enhanced by C5-Fluorine | The C-F bond at a strategic position resists metabolic degradation, improving pharmacokinetic profiles.[4] |

Synthetic Pathways to the Core Scaffold

The construction of the 5-fluoroquinolin-2(1H)-one ring system is accessible through several established synthetic strategies. The choice of method often depends on the desired substitution pattern.

Key Synthetic Routes:

-

Conrad-Limpach-Knorr Synthesis: This is a classical and highly versatile method. It typically involves the condensation of a substituted aniline (e.g., 4-fluoroaniline) with a β-ketoester. The reaction conditions (temperature) can be controlled to favor the formation of either the 4-quinolone (lower temperature, kinetic product) or the 2-quinolone (higher temperature, thermodynamic product).[6][7]

-

Knorr Quinoline Synthesis: A variation of the above, this reaction converts a β-ketoanilide into a 2-hydroxyquinoline (the tautomer of a 2-quinolone) under strong acid catalysis, typically with sulfuric acid.[8][9]

-

Modern Catalytic Methods: More recent advances include palladium-catalyzed intramolecular C-H amination/cyclization reactions, offering alternative routes with different functional group tolerances.

The synthetic versatility of these methods allows for the introduction of various substituents around the core, which is essential for exploring structure-activity relationships (SAR).[10]

Detailed Protocol: Representative Synthesis via Knorr Cyclization

This protocol describes the synthesis of the core 5-fluoroquinolin-2(1H)-one scaffold.

Step 1: Synthesis of the β-ketoanilide Intermediate

-

To a stirred solution of 4-fluoroaniline (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 4-6 hours with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude anilide can often be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Acid-Catalyzed Cyclization to 5-Fluoro-4-methylquinolin-2(1H)-one

-

Slowly add the crude β-ketoanilide from Step 1 to pre-heated (100 °C) concentrated sulfuric acid (5-10 volumes) with vigorous stirring.

-

Maintain the temperature for 15-30 minutes. The solution should become dark and viscous.

-

Carefully pour the hot acid mixture onto crushed ice with stirring.

-

A precipitate will form. Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 5-fluoro-4-methylquinolin-2(1H)-one.

Biological Targets and Mechanisms of Action

The 5-fluoroquinolin-2(1H)-one scaffold has proven effective in the design of inhibitors for two major classes of therapeutic targets: protein kinases and histone deacetylases (HDACs).

Case Study 1: Inhibition of EGFR/HER2 Kinases

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a central role in cell proliferation and survival.[11] Their hyperactivation is a hallmark of many cancers, making them prime targets for therapy.[12][13]

Mechanism of Inhibition: In many kinase inhibitors, the quinolinone scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone amide residues in the hinge region of the kinase's ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's phosphotransferase activity. The fluorine at the C5 position can enhance this binding and contribute to favorable pharmacokinetics. Downstream signaling through pathways like RAS/MAPK and PI3K/AKT is consequently inhibited, leading to cell cycle arrest and apoptosis.[14]

Case Study 2: Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[15] HDAC inhibitors cause hyperacetylation, leading to the re-expression of tumor suppressor genes and ultimately inducing apoptosis in cancer cells.[16]

Pharmacophore Model: The classical HDAC inhibitor pharmacophore consists of three parts:

-

Zinc-Binding Group (ZBG): Chelates the catalytic zinc ion in the active site (e.g., hydroxamic acid).

-

Linker: A hydrophobic chain that occupies the channel leading to the active site.

-

Cap Group: A larger, often aromatic group that interacts with the rim of the active site.

The 5-fluoroquinolin-2(1H)-one moiety serves as an excellent "cap" group. Its planar aromatic structure allows for favorable interactions with surface residues of the enzyme. The clinical candidate Nanatinostat (CHR-3996) is a prime example. It is a potent, orally active, class I selective HDAC inhibitor where a 6-fluoroquinoline group acts as the cap.[17][18][19] Nanatinostat has shown promise in clinical trials for treating Epstein-Barr virus-associated cancers.[20][21] Its selectivity for class I HDACs (HDAC1, 2, 3) is a key feature, potentially leading to a better safety profile compared to pan-HDAC inhibitors.[22]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-fluoroquinolin-2(1H)-one scaffold has yielded crucial insights into the structural requirements for potent biological activity.

| Position of Modification | Observation | Implication for Design |

| N1-Position | Substitution at this position is often used to attach linkers or side chains that can extend into solvent-exposed regions or other pockets of the target protein. | A key vector for modulating solubility, cell permeability, and targeting specific sub-pockets. |

| C4-Position | Introduction of small alkyl (e.g., methyl) or aryl groups can influence planarity and steric interactions within the binding site. | Can be used to fine-tune binding affinity and selectivity. For example, in DAAO inhibitors, this position was critical for SAR. |

| C6 and C7-Positions | These positions on the benzene ring are frequently used to attach larger substituents that can form additional interactions. In influenza endonuclease inhibitors, a p-fluorophenyl group at C7 was found to be potent.[23] | Ideal for introducing groups that can improve potency, modulate physical properties, or serve as vectors for linker attachment in PROTACs or other bifunctional molecules. |

| C5-Fluorine | As discussed, this substitution generally improves metabolic stability and can enhance binding through specific interactions. | A highly valuable modification for improving the overall drug-like properties of the lead compound. |

Methodologies for Drug Development

The discovery and optimization of drugs based on this pharmacophore follow a structured workflow, integrating chemistry, biology, and pharmacology.[24][25][26]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method, such as the ADP-Glo™ assay, to determine the potency (IC50) of a test compound against a target kinase.[27][28][29]

-

Compound Preparation: Prepare a serial dilution of the 5-fluoroquinolin-2(1H)-one test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

Assay Buffer (containing Tris-HCl, MgCl2, BSA).

-

Test compound or DMSO (for positive and negative controls).

-

Target kinase enzyme at a pre-optimized concentration.

-

Substrate (a specific peptide or protein for the kinase).

-

-

Initiate Reaction: Start the kinase reaction by adding a solution of ATP at its Km concentration.

-

Incubation: Incubate the plate at 30 °C for a pre-determined time (e.g., 60 minutes) within the linear range of the reaction.[30]

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The 5-fluoroquinolin-2(1H)-one pharmacophore remains a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and proven success in targeting key disease-related proteins ensure its continued relevance.

Future directions for research include:

-

Novel Targets: Exploring the utility of this scaffold against other target classes, such as viral enzymes or metabolic proteins.[23]

-

Targeted Protein Degradation: Using the quinolinone core as a warhead or ligand component in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

-

Enhanced Selectivity: Developing derivatives with improved selectivity for specific kinase or HDAC isoforms to minimize off-target effects and improve therapeutic windows.

-

Combination Therapies: Investigating the synergistic effects of 5-fluoroquinolin-2(1H)-one-based inhibitors with other anticancer agents, a strategy already being explored with Nanatinostat.[18]

References

-

Arylpiperazines as Privileged Scaffolds in the Design of Bioactive Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2022). PubMed. Retrieved from [Link]

-

Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). PubMed Central. Retrieved from [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). PubMed. Retrieved from [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (n.d.). Wiley Online Library. Retrieved from [Link]

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). PubMed Central. Retrieved from [Link]

-

Discovery of 2-(6-{[(6-Fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a Class I Selective Orally Active Histone Deacetylase Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

-

Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor. (2010). PubMed. Retrieved from [Link]

-

Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023). ResearchGate. Retrieved from [Link]

-

Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2015). PubMed. Retrieved from [Link]

-

Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study. (2023). PubMed Central. Retrieved from [Link]

-

Knorr quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. (n.d.). Vipergen. Retrieved from [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2024). BellBrook Labs. Retrieved from [Link]

-

The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). PubMed Central. Retrieved from [Link]

-

3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. (2013). PubMed Central. Retrieved from [Link]

-

Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Retrieved from [Link]

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2024). MDPI. Retrieved from [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. Retrieved from [Link]

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2021). PubMed Central. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

NantKwest Announces Updated Clinical Results for Nanatinostat (vrx-3996), a Novel HDAC Inhibitor Being Developed in Partnership with Viracta Therapeutics. (2019). ImmunityBio. Retrieved from [Link]

-

HER2 signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. (2024). PubMed Central. Retrieved from [Link]

-

Paving the way for small-molecule drug discovery. (2020). PubMed Central. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]

-

Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. Retrieved from [Link]

-

The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors. (2012). PubMed Central. Retrieved from [Link]

-

Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024). PharmaFeatures. Retrieved from [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PubMed Central. Retrieved from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

-

Scaffolding-Induced Property Modulation of Chemical Space. (2020). PubMed. Retrieved from [Link]

-

Histone deacetylase (HDAC) inhibitors. (2017). YouTube. Retrieved from [Link]

-

Clinical Trial: NCT03397706. (2021). My Cancer Genome. Retrieved from [Link]

-

Notch-EGFR/HER2 Bidirectional Crosstalk in Breast Cancer. (2015). Frontiers. Retrieved from [Link]

-

Ludwig Knorr's synthesis: Advances in heterocyclic synthesis of quinoline, quinolone, pyrazole, and pyrrole derivatives. (2024). Taylor & Francis Online. Retrieved from [Link]

-

From Discovery to Application - What are Small Molecule Inhibitors? (2024). YouTube. Retrieved from [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant. (2022). ScienceDirect. Retrieved from [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2009). PubMed Central. Retrieved from [Link]

-

Nanatinostat – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). quimicaorganica.org. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Notch-EGFR/HER2 Bidirectional Crosstalk in Breast Cancer [frontiersin.org]

- 14. The EGFR-HER2 module: a stem cell approach to understanding a prime target and driver of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. immunitybio.com [immunitybio.com]

- 21. clinicaltrials.eu [clinicaltrials.eu]

- 22. medchemexpress.com [medchemexpress.com]

- 23. 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Drug Discovery Workflow - What is it? [vipergen.com]

- 25. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. bmglabtech.com [bmglabtech.com]

- 29. promega.com [promega.com]

- 30. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of 5-Fluoro-2-Quinolones Under Physiological Conditions

This guide provides a comprehensive examination of the chemical stability of 5-fluoro-2-quinolone compounds, a critical subclass of fluoroquinolone antibiotics, under conditions mimicking the human physiological environment. For researchers, scientists, and drug development professionals, understanding the degradation pathways and the factors influencing the stability of these molecules is paramount for ensuring therapeutic efficacy, safety, and the development of robust pharmaceutical formulations.

The 5-Fluoro-2-Quinolone Core: A Structural and Mechanistic Overview

The fluoroquinolone class of antibiotics has been a cornerstone in treating a wide array of bacterial infections for decades.[1] Their broad spectrum of activity, high potency, and favorable pharmacokinetic properties have made them invaluable therapeutic agents.[1] The core structure is characterized by a bicyclic quinolone ring system. The "5-fluoro-2-quinolone" designation specifically refers to two key structural features: a fluorine atom at the C5 position and a ketone group at the C2 position, which are integral to the molecule's function and stability.

These synthetic antimicrobial agents function by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1][2] By forming a stable complex with the enzyme and DNA, the quinolone molecule traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[3]

The stability of a 5-fluoro-2-quinolone is not merely an academic concern; it is a critical determinant of its clinical utility. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, resulting in sub-therapeutic dosing and the potential for treatment failure. Furthermore, degradation products may exhibit altered toxicity profiles, posing a safety risk to the patient. Therefore, a thorough understanding of the molecule's stability is a foundational requirement in drug development.

Pivotal Factors Governing Stability in Physiological Milieus

The physiological environment is a complex and dynamic system characterized by specific pH, temperature, and the presence of various endogenous substances. Several factors can influence the stability of a 5-fluoro-2-quinolone within this environment.

-

pH: The pH of the surrounding medium is a critical factor. The carboxylic acid and the basic amine moiety (commonly a piperazine ring) of most fluoroquinolones mean they are zwitterionic over a physiological pH range. The stability of these compounds is often pH-dependent, with increased stability generally observed at neutral to slightly alkaline pH and reduced stability in acidic media.[4][5] For instance, the degradation of 5-fluoro-2'-deoxycytidine (a related fluorinated compound) is noted to be acid-catalyzed, with minimal degradation occurring above pH 5.[4]

-

Temperature: As with most chemical reactions, temperature plays a significant role in the degradation kinetics of quinolones. Elevated temperatures accelerate hydrolysis, oxidation, and other degradation pathways. Studies on various quinolones have shown that storage at refrigerated temperatures (4°C) can maintain stability for short periods, but degradation can occur over extended timeframes.[6] Conversely, frozen storage (e.g., -20°C or -80°C) generally preserves the integrity of these compounds for longer durations.[6]

-

Light (Photostability): Fluoroquinolones are notoriously susceptible to photodegradation.[7][8] The quinolone ring system can absorb UV-A radiation, leading to a series of photochemical reactions.[8] This sensitivity is a major concern, as it can lead to rapid degradation upon exposure to sunlight or even artificial light, potentially forming photoproducts with altered biological activity or toxicity.[8][9]

-

Oxidative Stress: The physiological environment contains reactive oxygen species (ROS). The piperazine moiety, a common feature in many potent fluoroquinolones, is particularly susceptible to oxidation.[10][11] Oxidative degradation can be mediated by various agents, including naturally occurring metal oxides like manganese oxide found in the environment, which can facilitate the breakdown of the piperazine ring through dealkylation and hydroxylation.[10][11]

-

Enzymatic Metabolism: In vivo, the stability of a drug is also influenced by metabolic enzymes. While this guide focuses on chemical stability, it is important to acknowledge that fluoroquinolones can be metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[12]

Characterizing the Degradation Landscape: Key Pathways

Understanding the specific chemical transformations that 5-fluoro-2-quinolones undergo is essential for predicting their stability and identifying potential degradants. The primary degradation pathways include hydrolysis, photodegradation, and oxidation.

Hydrolytic Degradation

Hydrolysis involves the cleavage of chemical bonds by the addition of water. While many fluoroquinolones are relatively stable against hydrolysis in neutral conditions, they can be susceptible under acidic or alkaline conditions, which can catalyze the breakdown of the quinolone core or its substituents.

Photodegradation

This is often the most significant degradation pathway for fluoroquinolones. Upon absorption of light energy, the molecule can undergo several transformations. Key photodegradation reactions include:

-

Piperazine Ring Cleavage: The piperazine substituent at the C7 position is a common site for photodegradation, which can involve N-dealkylation or cleavage of the ring itself.[13]

-

Decarboxylation: Loss of the carboxylic acid group at the C3 position.

-

Defluorination: Removal of the fluorine atom from the C5 position.

The resulting photoproducts can be numerous and complex, necessitating robust analytical methods for their separation and identification.

Oxidative Degradation

Oxidation primarily targets electron-rich centers within the molecule. For many 5-fluoro-2-quinolones, the piperazine ring is the most vulnerable site.[10] Studies involving manganese oxide have shown that oxidation leads to dealkylation and hydroxylation at the piperazine moiety, while leaving the core quinolone ring largely intact.[10] This process likely begins with the formation of a surface complex, followed by electron transfer to generate a radical intermediate that undergoes further reaction.[10]

Below is a diagram illustrating the convergence of these stress factors on the parent compound.

Caption: Major stress factors and their corresponding degradation pathways for 5-fluoro-2-quinolones.

Experimental Design: Protocols for Rigorous Stability Assessment

To empirically determine the stability of a 5-fluoro-2-quinolone, a series of well-defined experiments are required. These protocols are designed to be self-validating, as the ability of the analytical method to separate the parent drug from its degradants under stress conditions confirms its utility as a "stability-indicating" method.

Protocol: Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and establish the intrinsic stability of the molecule by subjecting it to accelerated degradation conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the 5-fluoro-2-quinolone in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid (HCl).

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 N Sodium Hydroxide (NaOH), and dilute to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with 0.1 N NaOH.

-

Incubate at room temperature, monitoring at set intervals (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed degradation can be rapid.

-

At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with a solution of 3% Hydrogen Peroxide (H₂O₂).

-

Store protected from light at room temperature and sample at various time points (e.g., 2, 8, 24 hours).

-

Dilute samples for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of the API in a controlled temperature oven (e.g., 80°C).

-

Place a solution sample in a controlled temperature bath (e.g., 80°C).

-

Sample at defined intervals (e.g., 1, 3, 7 days for solid; 8, 24, 48 hours for solution) and prepare for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostability chamber with a calibrated light source (e.g., option 2 of the ICH Q1B guideline).

-

Simultaneously, run a control sample protected from light (wrapped in aluminum foil).

-

Sample at intervals and analyze.

-

-

Analysis: Analyze all samples and controls using a validated stability-indicating HPLC method.

Caption: General workflow for a forced degradation study of a 5-fluoro-2-quinolone API.

Protocol: Stability in Physiological Buffer

Objective: To assess the stability of the compound under conditions that closely mimic the human body (pH 7.4, 37°C).

Methodology:

-

Buffer Preparation: Prepare a sterile Phosphate Buffered Saline (PBS) solution and adjust the pH to 7.4.

-

Sample Preparation: Spike the 5-fluoro-2-quinolone into the PBS buffer to achieve a final concentration relevant to expected physiological levels (e.g., 10 µg/mL).

-

Incubation: Incubate the samples in a calibrated incubator at 37°C. Protect the samples from light.

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours).

-

Sample Quenching: Immediately upon withdrawal, quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

-

Analysis: Analyze all time-point samples against the T=0 sample using a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining.

The Analytical Workhorse: Stability-Indicating Chromatography

The cornerstone of any stability study is a robust analytical method capable of separating the intact parent drug from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[14][15][16]

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

-

Typical Setup for Quinolones:

-

Column: A reversed-phase C18 column is most commonly used.[15]

-

Mobile Phase: A mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol.[13]

-

Detection: A UV/Visible Diode Array Detector (DAD) is highly effective, as it can monitor multiple wavelengths simultaneously and provide spectral information to help identify peaks.[15] For higher sensitivity and specificity, especially for identifying unknown degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is the gold standard.[17]

-

The development of a stability-indicating method involves systematically testing different columns, mobile phase compositions, and gradients to achieve baseline separation between the API and all peaks generated during the forced degradation studies.

Data Interpretation and Presentation

Quantitative Data Summary

Data from stability studies should be summarized in tabular format.

Table 1: Example Forced Degradation Results for "Compound X"

| Stress Condition | Duration | % Assay Remaining | No. of Degradants | Major Degradant (% Area) |

| 0.1 N HCl | 24 hrs | 85.2% | 2 | 8.1% |

| 0.1 N NaOH | 4 hrs | 70.5% | 3 | 15.3% |

| 3% H₂O₂ | 24 hrs | 91.8% | 1 | 5.5% |

| Thermal (80°C) | 48 hrs | 98.1% | 1 | 1.2% |

| Photolytic | 8 hrs | 65.3% | >5 | 11.7% |

Table 2: Example Stability of "Compound X" in PBS (pH 7.4, 37°C)

| Time Point (hours) | % Assay Remaining (Mean ± SD, n=3) |

| 0 | 100% |

| 4 | 99.5 ± 0.4% |

| 8 | 99.1 ± 0.6% |

| 12 | 98.6 ± 0.5% |

| 24 | 97.2 ± 0.8% |

| 48 | 94.8 ± 1.1% |

Degradation Kinetics

By plotting the natural logarithm of the remaining drug concentration versus time, one can determine if the degradation follows first-order kinetics (a linear plot). From this, the degradation rate constant (k) can be calculated from the slope of the line, and the half-life (t½) can be determined using the equation: t½ = 0.693 / k . This provides a quantitative measure of the compound's stability under specific conditions.

Conclusion

The chemical stability of 5-fluoro-2-quinolones under physiological conditions is a multifaceted issue governed by pH, temperature, light, and oxidative stress. A comprehensive assessment requires a systematic approach using forced degradation studies to elucidate potential degradation pathways and robust, stability-indicating HPLC methods to monitor the compound's integrity over time. The insights gained from these studies are fundamental to the successful development of safe, effective, and stable quinolone-based therapeutics. By understanding the causality behind molecular instability, drug development professionals can rationally design formulations, define appropriate storage conditions, and ensure the delivery of a high-quality product to the patient.

References

-

Bories, C., Berthelot, P., Galtier, P., & de Ceaurriz, J. (1994). Stability of 5-fluorouracil solutions according to different parameters. Journal de pharmacie de Belgique, 49(5), 401–408. [Link]

-

Li, Y., Wang, Y., Zhang, H., Li, X., Wang, J., & Li, J. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(8), 1269–1275. [Link]

-

Vemulapalli, V., Munjal, S., & Chawla, J. L. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 11(1), 35–41. [Link]

-

de Bairros, Â. V., Paim, C. S., & Steppe, M. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(4). [Link]

-

Wikipedia contributors. (2023, November 27). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Vemulapalli, V., Munjal, S., & Chawla, J. L. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(1), 35–41. [Link]

-

Bucur, M. B., Tarcomnicu, I., & Bîrjoveanu, G. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Antibiotics, 10(11), 1387. [Link]

-

El-Gamal, M. I., Al-Said, M. S., & Al-Dosari, M. S. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Pathogens, 12(7), 945. [Link]

-

de Bairros, Â. V., Paim, C. S., & Steppe, M. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ResearchGate. [Link]

-

Wang, C., Zheng, W., Wang, P., Wang, C., & Chen, L. (2022). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology, 13, 982298. [Link]

-

Shervington, L. A., Abba, M., Hussain, B., & Donnelly, J. (2005). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of pharmaceutical and biomedical analysis, 39(3-4), 749–755. [Link]

-

Zhang, H., & Huang, C. H. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental science & technology, 39(12), 4474–4483. [Link]

-

Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2024). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Foods, 15(3), 517. [Link]

-

Nasheed Gul, W. (2015). Degradation of selected Fluoroquinolones. ResearchGate. [Link]

-

Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic acids research, 28(1), 27–30. [Link]

-

Sjolund-Karlsson, M., et al. (2013). In vitro susceptibility testing of fluoroquinolone activity against Salmonella: recent changes to CLSI standards. Journal of clinical microbiology, 51(10), 3414–3416. [Link]

-

Sultan, N., & Arayne, M. S. (2008). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]

-

Sturini, M., Speltini, A., Maraschi, F., & Profumo, A. (2012). The sunlight degradation of five Fluoroquinolones was studied in WWTPs effluent. IRIS UNIPV. [Link]

-

Moma, J., & Balcha, A. (2021). Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO2 nanoparticles. RSC advances, 11(25), 15433–15444. [Link]

-

Zhang, H., & Huang, C. H. (2005). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. ResearchGate. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565–1574. [Link]

-

Pinto, D. D. M., Rodrigues, T. A. N., & de Souza, S. V. C. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS omega, 8(41), 37803–37815. [Link]

-

Gola, D., et al. (2022). Assessing the Photocatalytic Degradation of Fluoroquinolone Norfloxacin by Mn:ZnS Quantum Dots: Kinetic Study, Degradation Pathway and Influencing Factors. Catalysts, 12(10), 1234. [Link]

-

Khan, S., et al. (2023). Accelerated stability evaluation and in vitro antimicrobial activity of a preformed ciprofloxacin nanocrystal formulation. Latin American Journal of Pharmacy, 42(1), 1-8. [Link]

-

Speltini, A., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21(6), 899–912. [Link]

-

Valdés, C., et al. (2022). Photocatalytic degradation of fluoroquinolone antibiotics in solution. Preprints.org. [Link]

Sources

- 1. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. iris.unipv.it [iris.unipv.it]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]

- 14. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Application Note: Scalable Synthesis of 5-Fluoroquinolin-2(1H)-one via Modified Knoevenagel Cyclization

Abstract & Strategic Significance

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for tyrosine kinase inhibitors, histone deacetylase (HDAC) inhibitors, and dopamine receptor modulators. The introduction of a fluorine atom at the C5 position (5-fluoroquinolin-2(1H)-one) significantly alters the electronic properties of the adjacent binding pocket and metabolic stability of the final drug candidate.

This application note details a robust, scalable protocol for synthesizing 5-fluoroquinolin-2(1H)-one starting from the sensitive precursor 2-amino-6-fluorobenzaldehyde. Unlike multi-step routes involving ring-closing metathesis or Heck couplings, this protocol utilizes a Doebner-modified Knoevenagel condensation . This "one-pot" cascade reaction achieves condensation, cyclization, and decarboxylation in a single operational step, maximizing atom economy and minimizing handling of unstable intermediates.

Retrosynthetic Logic & Mechanism

The synthesis relies on the reactivity of the aldehyde functionality in 2-amino-6-fluorobenzaldehyde with the active methylene of malonic acid. The presence of the ortho-amino group is critical; it acts as an internal nucleophile to trap the transient cinnamic acid derivative, driving the reaction toward the thermodynamically stable lactam (quinolone).

Reaction Pathway Visualization

The following diagram illustrates the cascade mechanism, highlighting the critical decarboxylation step that renders the process irreversible.

Caption: Mechanistic cascade from aldehyde condensation to decarboxylative cyclization.

Material Attributes & Safety Profile

Critical Handling Note: 2-Amino-6-fluorobenzaldehyde is prone to oxidative degradation and self-polymerization. It must be stored under inert gas at 2–8°C. Use freshly opened or repurified material for optimal yields.

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Role | Hazard Class |

| 2-Amino-6-fluorobenzaldehyde | 151585-93-2 | 139.13 | Limiting Reagent | Irritant, Air Sensitive |

| Malonic Acid | 141-82-2 | 104.06 | C2-Source | Irritant |

| Piperidine | 110-89-4 | 85.15 | Base Catalyst | Toxic, Flammable |

| Pyridine | 110-86-1 | 79.10 | Solvent/Base | Flammable, Toxic |

| Hydrochloric Acid (2N) | 7647-01-0 | 36.46 | Quench/Precipitation | Corrosive |

Detailed Experimental Protocol

Pre-requisites

-

Glassware: 100 mL Round Bottom Flask (RBF) with 24/40 joint, reflux condenser, drying tube (CaCl₂), and magnetic stir bar.

-

Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required if reagents are fresh).

-

Temperature Control: Oil bath set to 120°C.

Synthesis Workflow

Step 1: Reaction Assembly

-

Charge the 100 mL RBF with 2-amino-6-fluorobenzaldehyde (1.39 g, 10.0 mmol).

-

Add Malonic acid (1.56 g, 15.0 mmol, 1.5 equiv).

-

Expert Insight: A stoichiometric excess of malonic acid drives the condensation to completion and compensates for any thermal decomposition of the acid.

-

-

Add anhydrous Pyridine (10 mL) as the solvent.

-

Add Piperidine (0.1 mL, ~5 drops) as the catalyst.

Step 2: Thermal Cyclization

-